molecular formula C27H32N2O5 B12156029 3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(4-methoxy-2-methylphenyl)carbonyl]-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12156029
M. Wt: 464.6 g/mol
InChI Key: PFKCYNKHWQPCEC-WJTDDFOZSA-N
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Description

3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the hydroxy, methoxy, and methylbenzoyl groups through a series of substitution and addition reactions. The final step involves the attachment of the morpholin-4-yl propyl group under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3-methoxybenzaldehyde
  • 3-hydroxy-4-methoxypicolinic acid
  • N-(4-Hydroxy-3-methylphenyl)-3-methoxybenzamide

Uniqueness

Compared to similar compounds, 3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one stands out due to its unique combination of functional groups and structural complexity

Properties

Molecular Formula

C27H32N2O5

Molecular Weight

464.6 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-5-(4-methylphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H32N2O5/c1-18-5-7-20(8-6-18)24-23(25(30)22-10-9-21(33-3)17-19(22)2)26(31)27(32)29(24)12-4-11-28-13-15-34-16-14-28/h5-10,17,24,30H,4,11-16H2,1-3H3/b25-23+

InChI Key

PFKCYNKHWQPCEC-WJTDDFOZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=C(C=C(C=C3)OC)C)\O)/C(=O)C(=O)N2CCCN4CCOCC4

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=C(C=C(C=C3)OC)C)O)C(=O)C(=O)N2CCCN4CCOCC4

Origin of Product

United States

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